2-[8-[[6-bromo-5-(methylamino)-1,3-benzoxazol-2-yl]methyl]-3,5,9-trimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-(1H-pyrrol-2-yl)propan-1-one
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Overview
Description
2-[8-[[6-bromo-5-(methylamino)-1,3-benzoxazol-2-yl]methyl]-3,5,9-trimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-(1H-pyrrol-2-yl)propan-1-one is a halogenated analog of the calcium ionophore A-23187. It is a highly selective calcium ionophore that is used to increase intracellular calcium ion concentration. This compound is non-fluorescent, making it useful in experiments involving fluorescent probes .
Preparation Methods
The preparation of 2-[8-[[6-bromo-5-(methylamino)-1,3-benzoxazol-2-yl]methyl]-3,5,9-trimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-(1H-pyrrol-2-yl)propan-1-one involves halogenation of the parent compound A-23187. The synthetic route typically includes the bromination of A-23187 under controlled conditions to ensure selective substitution at the desired position. Industrial production methods involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
2-[8-[[6-bromo-5-(methylamino)-1,3-benzoxazol-2-yl]methyl]-3,5,9-trimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-(1H-pyrrol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
2-[8-[[6-bromo-5-(methylamino)-1,3-benzoxazol-2-yl]methyl]-3,5,9-trimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-(1H-pyrrol-2-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a tool to study calcium ion transport and regulation.
Biology: The compound is employed in experiments to manipulate intracellular calcium levels, which is crucial for various cellular processes.
Medicine: It is used in research to understand calcium-dependent cellular mechanisms and to develop potential therapeutic agents.
Industry: The compound is utilized in the development of calcium ion sensors and other analytical tools .
Mechanism of Action
The primary mechanism of action of 2-[8-[[6-bromo-5-(methylamino)-1,3-benzoxazol-2-yl]methyl]-3,5,9-trimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-(1H-pyrrol-2-yl)propan-1-one involves its function as a calcium ionophore. It facilitates the transport of calcium ions across cell membranes, thereby increasing intracellular calcium ion concentration. This increase in calcium ions can trigger various cellular responses, including apoptosis and autophagy. The compound targets calcium channels and pathways involved in calcium homeostasis .
Comparison with Similar Compounds
2-[8-[[6-bromo-5-(methylamino)-1,3-benzoxazol-2-yl]methyl]-3,5,9-trimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-(1H-pyrrol-2-yl)propan-1-one is unique due to its non-fluorescent nature, which makes it suitable for use with fluorescent probes. Similar compounds include:
A-23187 (Calcimycin): The parent compound, which is fluorescent and widely used in calcium ionophore studies.
4-Bromo A23187: Another halogenated analog with similar properties but different substitution patterns.
Ionophore A23187: A general term for compounds with similar ionophore activity .
This compound stands out due to its specific substitution and non-fluorescent properties, making it a valuable tool in various research applications.
Properties
IUPAC Name |
2-[8-[[6-bromo-5-(methylamino)-1,3-benzoxazol-2-yl]methyl]-3,5,9-trimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-(1H-pyrrol-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36BrN3O4/c1-15-8-9-28(17(3)11-16(2)27(36-28)18(4)26(33)20-7-6-10-31-20)35-23(15)14-25-32-22-13-21(30-5)19(29)12-24(22)34-25/h6-7,10,12-13,15-18,23,27,30-31H,8-9,11,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLMZOKORCUNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=CC(=C(C=C5O4)Br)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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